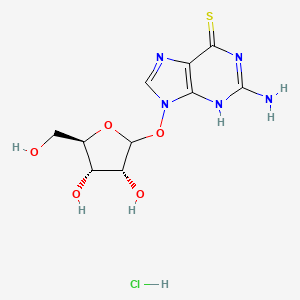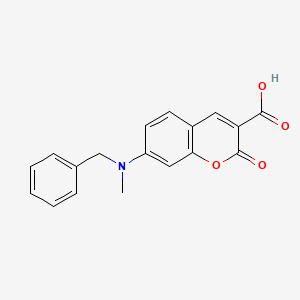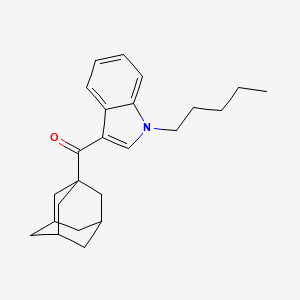
AB-001
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizin: This compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Leberkrebs, Bauchspeicheldrüsenkrebs und akuter myeloischer Leukämie untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als vollständiger Agonist an den CB1- und CB2-Rezeptoren wirkt . Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulation verschiedener physiologischer Prozesse spielt, darunter Schmerzempfindung, Stimmung und Appetit . Durch die Bindung an diese Rezeptoren kann this compound deren Aktivität modulieren und Wirkungen hervorrufen, die denen natürlicher Cannabinoide ähneln .
Wirkmechanismus
Target of Action
AB-001, also known as 1-Pentyl-3-(1-adamantoyl)indole, is a designer drug that was found as an ingredient in synthetic cannabis smoking blends . The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
this compound acts as a full agonist at both CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to an increased response in the endocannabinoid system .
Result of Action
this compound has been found to possess only weak cannabimimetic effects in rats at doses up to 30 mg/kg, making it less potent than other synthetic cannabinoids
Biochemische Analyse
Biochemical Properties
AB-001 plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system. These interactions are primarily agonistic, meaning this compound binds to these receptors and activates them, mimicking the effects of naturally occurring endocannabinoids. This binding can influence various physiological processes, including pain modulation, appetite regulation, and immune response .
Cellular Effects
The effects of 1-Pentyl-3-(1-adamantoyl)indole on cellular processes are profound. In neuronal cells, this compound has been shown to alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for cell communication and response to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and survival . In immune cells, this compound affects cytokine production, thereby impacting inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. Its primary action is the activation of cannabinoid receptors, leading to downstream effects on intracellular signaling cascades. This activation can result in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently affecting protein kinase A (PKA) activity. Additionally, this compound can modulate ion channels and neurotransmitter release, further influencing cellular communication and function . These molecular interactions highlight the compound’s potential in modulating various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pentyl-3-(1-adamantoyl)indole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Short-term studies have shown that this compound can induce rapid changes in cellular signaling and gene expression, while long-term exposure may lead to alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Vorbereitungsmethoden
Die Synthese von AB-001 beinhaltet die Reaktion von 1-Adamantylchlorid mit 1-Pentylindol in Gegenwart einer Base wie Triethylamin . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mit Standardtechniken wie Säulenchromatographie gereinigt
Analyse Chemischer Reaktionen
AB-001 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Indol-Stickstoff.
Vergleich Mit ähnlichen Verbindungen
AB-001 ist strukturell mit mehreren anderen synthetischen Cannabinoiden verwandt, darunter:
This compound ist einzigartig in seinen relativ schwachen cannabimimetischen Wirkungen im Vergleich zu einigen seiner Analoga, was es weniger potent bei der Erzeugung psychoaktiver Wirkungen macht .
Eigenschaften
IUPAC Name |
1-adamantyl-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDYCMMUPPWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158822 | |
| Record name | AB-001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345973-49-0 | |
| Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AB-001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-001 (cannabinoid) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







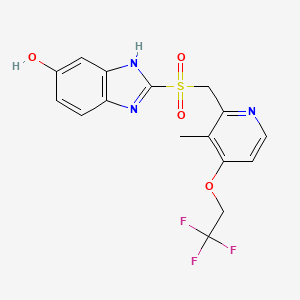
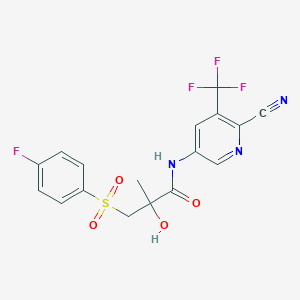
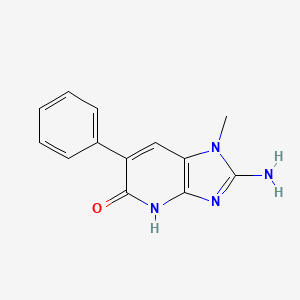
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
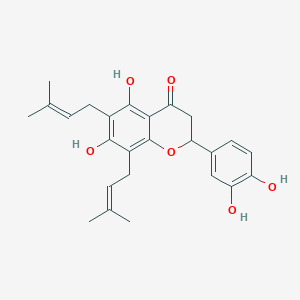
![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
